molecular formula C13H14FIN2O7 B12104541 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine

Cat. No.: B12104541
M. Wt: 456.16 g/mol
InChI Key: NKKIVBSOBGMPNP-UHFFFAOYSA-N
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Description

3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies and has been extensively studied for its potential in cancer therapy .

Preparation Methods

The synthesis of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine involves several steps. One common method includes the acetylation of 2’-deoxy-2’-fluoro-5-iodouridine. The reaction typically involves the use of acetic anhydride and a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3’ and 5’ positions.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation. The compound also induces apoptosis in cancer cells by activating specific molecular pathways .

Comparison with Similar Compounds

3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine is unique due to its specific modifications, which enhance its antitumor activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific modifications and resulting biological activities.

Properties

IUPAC Name

[3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIVBSOBGMPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FIN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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